

Application Notes and Protocols for Long-Term Efficacy Studies of IDH-C227

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Compound of Interest

Compound Name: IDH-C227

Cat. No.: B1144545

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Introduction

Isocitrate dehydrogenase (IDH) enzymes are critical players in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate. Somatic point mutations in the genes encoding IDH1 and IDH2 are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the reduction of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). The accumulation of D-2-HG disrupts a wide range of α -KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.

IDH-C227 is a potent and selective inhibitor of the mutant IDH1 R132H enzyme. By blocking the production of D-2-HG, **IDH-C227** aims to reverse the oncogenic effects of the IDH1 mutation and restore normal cellular differentiation. Preclinical studies have demonstrated that targeted inhibition of mutant IDH can lead to reduced 2-HG levels, induction of cell differentiation, and tumor growth inhibition.

These application notes provide a comprehensive framework and detailed protocols for conducting long-term preclinical efficacy studies of **IDH-C227**. The objective of these studies is to evaluate the sustained anti-tumor activity and biomarker modulation following prolonged treatment, providing a strong rationale for clinical development.

Signaling Pathway and Experimental Overview

IDH1 Signaling Pathway

The following diagram illustrates the canonical IDH1 pathway and the impact of the R132H mutation and its inhibition by **IDH-C227**.

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